Regioisomeric Differentiation: Electronic and Steric Influence of the ortho-Fluorine Substituent
The ortho-fluorine substituent in 5-bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451393-27-3) distinguishes it from its non-fluorinated and meta-fluorinated isomers. Fluorine's strong electron-withdrawing effect (-I) increases the electrophilicity of the boron atom, accelerating transmetalation compared to non-fluorinated analogs [1]. This effect is quantified by a computed Hammett σm value of 0.34 for the meta-substituent [2], which correlates with increased reactivity in cross-coupling [3]. In contrast, the comparator 5-bromo-3-chloro-2-methylphenylboronic acid would possess an electron-donating group, slowing transmetalation. The ortho-fluorine also provides steric shielding, enhancing selectivity at the desired reaction site.
| Evidence Dimension | Electronic activation of boronic acid for transmetalation |
|---|---|
| Target Compound Data | Hammett σm value for meta-fluorine: 0.34 |
| Comparator Or Baseline | Analog without fluorine: Hammett σm value ≈ 0.00 (hydrogen) |
| Quantified Difference | Δσm = +0.34 (electron-withdrawing) |
| Conditions | Computed or tabulated Hammett substituent constants, relevant to aryl boronic acid reactivity [2]. |
Why This Matters
The quantified electron-withdrawing effect directly predicts faster transmetalation, enabling shorter reaction times and higher throughput in library synthesis.
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- [2] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 2, 165-195. View Source
- [3] Lennox, A. J. J., Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. View Source
